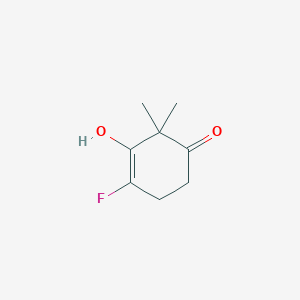![molecular formula C13H12N2O2 B13009151 Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
Ethyl [3,3'-bipyridine]-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [3,3’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as coordination chemistry, catalysis, and materials science . This compound features two pyridine rings connected at the 3 and 3’ positions, with an ethyl ester group attached to the 6-position of one of the pyridine rings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including ethyl [3,3’-bipyridine]-6-carboxylate, typically involves cross-coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halogenated pyridines with a palladium catalyst.
Negishi Coupling: This reaction involves the use of organozinc compounds and halogenated pyridines.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs similar cross-coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact .
化学反应分析
Types of Reactions: Ethyl [3,3’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced bipyridine derivatives .
科学研究应用
Ethyl [3,3’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism by which ethyl [3,3’-bipyridine]-6-carboxylate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and interactions with other molecules . The compound’s molecular targets and pathways depend on the specific metal ion and the context in which it is used .
相似化合物的比较
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Often used in the formation of supramolecular structures and materials science.
6,6’-Bipyridine: Less common but still valuable in coordination chemistry and materials applications.
Uniqueness: Ethyl [3,3’-bipyridine]-6-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its solubility, reactivity, and coordination properties .
属性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
ethyl 5-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-6-5-11(9-15-12)10-4-3-7-14-8-10/h3-9H,2H2,1H3 |
InChI 键 |
BHCKXXCONJTQLF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC=C(C=C1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009102.png)
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)






